molecular formula C17H13N5O2S B2494469 5-methyl-1-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1251684-57-7

5-methyl-1-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2494469
CAS RN: 1251684-57-7
M. Wt: 351.38
InChI Key: VPZMPDNLTHNEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of substances that exhibit diverse biological activities and are of interest in materials science and pharmaceutical research due to their structural features and potential therapeutic applications. These compounds, including various pyrazole and oxadiazole derivatives, are studied for their synthesis methods, crystal structures, and potential applications in medicine and other fields.

Synthesis Analysis

Similar compounds have been synthesized through reactions involving key precursors like substituted phenyl propenone and semicarbazide or thiosemicarbazide in alcoholic or basic medium, followed by cyclization processes. These methods are detailed for compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide and others, suggesting a versatile approach to synthesizing structurally complex molecules (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The crystal and molecular structures of these compounds have been determined using single-crystal X-ray diffraction studies, revealing intricate details like crystal system, unit cell parameters, and stabilization interactions. For example, compounds exhibit triclinic crystal systems with specific space groups and dimensions, highlighting the detailed molecular architecture that supports their biological activities and physical properties (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on the synthesis and detailed characterization of compounds containing 1,3,4-oxadiazole rings and related structures. For instance, Qi et al. (2014) synthesized a series of anthranilic diamides analogs, including structures similar to the query compound, demonstrating insecticidal activities against certain pests (Qi et al., 2014). Similarly, Prabhuswamy et al. (2016) reported on the synthesis and crystal structure determination of a related compound, highlighting the importance of crystallography in understanding molecular interactions (Prabhuswamy et al., 2016).

Biological Activities

Several studies have assessed the biological activities of compounds structurally related to the query chemical, investigating their potential in treating various conditions. Hassan et al. (2014) explored the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against cancer cells, indicating the relevance of these compounds in oncological research (Hassan et al., 2014). Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited potent anti-tumor activities, further emphasizing the therapeutic potential of such structures (Gomha et al., 2016).

Computational Studies

Computational and pharmacological evaluations have been conducted to assess the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of novel derivatives. Faheem (2018) provided insights into the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, highlighting the comprehensive approach to understanding the biological implications of these compounds (Faheem, 2018).

properties

IUPAC Name

5-methyl-1-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-11-14(9-18-22(11)13-5-3-2-4-6-13)15(23)19-17-21-20-16(24-17)12-7-8-25-10-12/h2-10H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZMPDNLTHNEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.